Isotrifoliol

Descripción

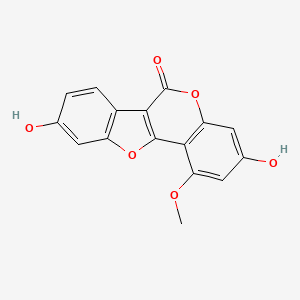

Isotrifoliol (C₁₆H₁₀O₆) is a coumestan-derived compound primarily identified in soybean leaves (Glycine max) and licorice (Glycyrrhiza spp.) . Structurally distinct from glycycoumarin, this compound is characterized by a coumestan backbone with hydroxyl and methoxy substitutions, contributing to its bioactivity . It exhibits diverse pharmacological properties, including anti-inflammatory, anti-thrombotic, and anti-cancer effects. Key mechanisms involve suppression of TLR/NF-κB and TLR/MAPK signaling pathways, inhibition of pro-inflammatory mediators (e.g., NO, PGE₂, TNF-α), and modulation of cancer-related pathways (e.g., Wnt/β-catenin) .

Propiedades

IUPAC Name |

3,9-dihydroxy-1-methoxy-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O6/c1-20-11-5-8(18)6-12-14(11)15-13(16(19)22-12)9-3-2-7(17)4-10(9)21-15/h2-6,17-18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLUQDOJWGTPHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C3=C(C4=C(O3)C=C(C=C4)O)C(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329319-08-6 | |

| Record name | Isotrifoliol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329319086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOTRIFOLIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/529JR7020Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares isotrifoliol with structurally or functionally related compounds:

Key Differences and Overlaps

- Anti-inflammatory Activity: this compound outperforms coumestrol and phaseol in suppressing LPS-induced inflammatory mediators (e.g., NO, IL-6) via dual inhibition of TLR/NF-κB and TLR/MAPK pathways . Unlike glycycoumarin, this compound lacks estrogenic activity but shows stronger anti-thrombotic effects .

- Cancer-Related Effects: this compound enhances radiotherapy sensitivity and inhibits metastasis synergistically with apigenin or lupeol . Quercetin and kaempferol share anti-cancer properties but carry genotoxic risks at high doses, unlike this compound .

- Coumestrol’s estrogenic activity may limit its therapeutic use compared to this compound’s broader safety profile .

Data Tables

Table 1: Pharmacokinetic Comparison

| Parameter | This compound | Coumestrol | Quercetin |

|---|---|---|---|

| Bioavailability | Low (predicted) | Moderate | Low |

| Plasma Half-Life | 2–4 hours | 3–6 hours | 1–2 hours |

| Key Target Organs | Liver, Lungs | Liver | Systemic |

Table 2: Anti-Inflammatory Efficacy

| Compound | IC₅₀ (NO Inhibition) | IL-6 Reduction (%) | Reference |

|---|---|---|---|

| This compound | 15 µM | 65 | |

| Coumestrol | 25 µM | 40 | |

| Dexamethasone | 10 µM | 85 | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.